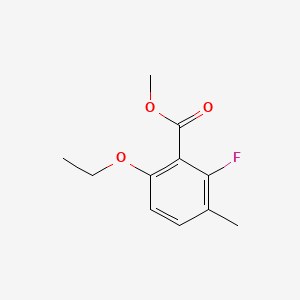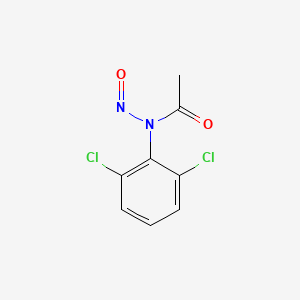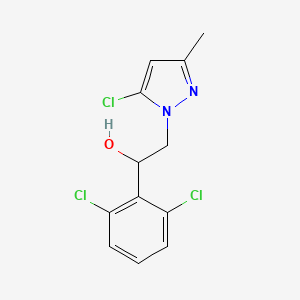
2-(5-chloro-3-methyl-1H-pyrazol-1-yl)-1-(2,6-dichlorophenyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-chloro-3-methyl-1H-pyrazol-1-yl)-1-(2,6-dichlorophenyl)ethan-1-ol is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-3-methyl-1H-pyrazol-1-yl)-1-(2,6-dichlorophenyl)ethan-1-ol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 3-methyl-1H-pyrazole with a chlorinating agent such as thionyl chloride to introduce the chlorine atom at the 5-position.
Coupling with 2,6-dichlorobenzaldehyde: The chlorinated pyrazole is then reacted with 2,6-dichlorobenzaldehyde in the presence of a base such as potassium carbonate to form the desired ethan-1-ol derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry techniques.
化学反应分析
Types of Reactions
2-(5-chloro-3-methyl-1H-pyrazol-1-yl)-1-(2,6-dichlorophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the hydroxyl group to a methyl group.
Substitution: The chlorine atoms can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield 2-(5-chloro-3-methyl-1H-pyrazol-1-yl)-1-(2,6-dichlorophenyl)ethan-1-one, while reduction could produce 2-(5-chloro-3-methyl-1H-pyrazol-1-yl)-1-(2,6-dichlorophenyl)ethane.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study the function of specific enzymes or receptors.
Medicine: Potential therapeutic agent for the treatment of diseases such as cancer, inflammation, or infectious diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2-(5-chloro-3-methyl-1H-pyrazol-1-yl)-1-(2,6-dichlorophenyl)ethan-1-ol would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it could bind to the active site of the enzyme and prevent substrate binding. If it acts as a receptor agonist or antagonist, it could modulate the activity of the receptor and influence downstream signaling pathways.
相似化合物的比较
Similar Compounds
2-(5-chloro-1H-pyrazol-1-yl)-1-(2,6-dichlorophenyl)ethan-1-ol: Lacks the methyl group at the 3-position of the pyrazole ring.
2-(3-methyl-1H-pyrazol-1-yl)-1-(2,6-dichlorophenyl)ethan-1-ol: Lacks the chlorine atom at the 5-position of the pyrazole ring.
2-(5-chloro-3-methyl-1H-pyrazol-1-yl)-1-phenylethan-1-ol: Lacks the chlorine atoms on the phenyl ring.
Uniqueness
The presence of both chlorine atoms on the phenyl ring and the methyl group on the pyrazole ring makes 2-(5-chloro-3-methyl-1H-pyrazol-1-yl)-1-(2,6-dichlorophenyl)ethan-1-ol unique. These structural features could influence its chemical reactivity, biological activity, and overall properties.
属性
分子式 |
C12H11Cl3N2O |
|---|---|
分子量 |
305.6 g/mol |
IUPAC 名称 |
2-(5-chloro-3-methylpyrazol-1-yl)-1-(2,6-dichlorophenyl)ethanol |
InChI |
InChI=1S/C12H11Cl3N2O/c1-7-5-11(15)17(16-7)6-10(18)12-8(13)3-2-4-9(12)14/h2-5,10,18H,6H2,1H3 |
InChI 键 |
RZVSMVMPRMPTJG-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(=C1)Cl)CC(C2=C(C=CC=C2Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


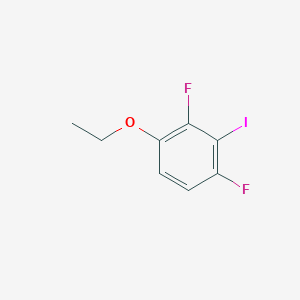
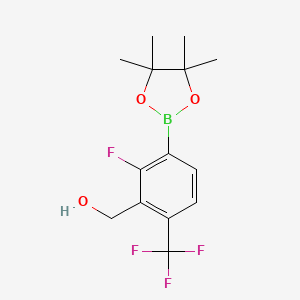
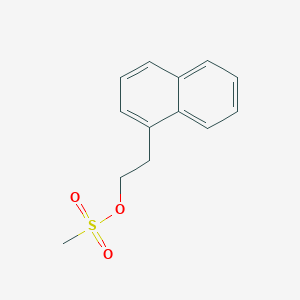
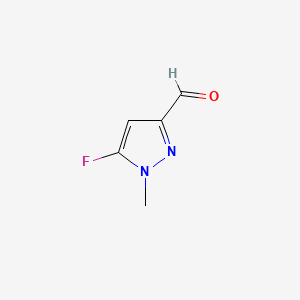
![2-([1,1'-Biphenyl]-4-yl)-3-nitrosoimidazo[1,2-a]pyrimidine](/img/structure/B14016280.png)
![Methyl 4-bromo-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B14016281.png)

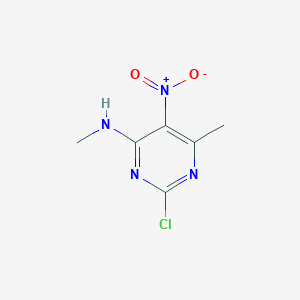
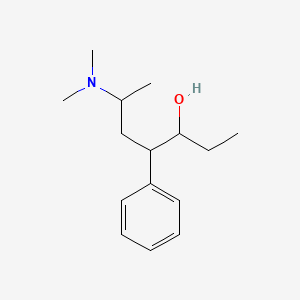
![(8-chloro-3,5-dihydro-2H-furo[2,3-f]indol-2-yl)methyl acetate](/img/structure/B14016311.png)
![2H-Benzo[a]quinolizin-2-one, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-, oxime, cis-](/img/structure/B14016314.png)
